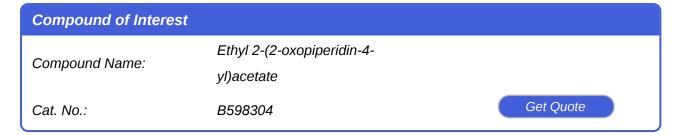


Spectroscopic Comparison of Ethyl 2-(2-oxopiperidin-4-yl)acetate and its Analogues

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **Ethyl 2-(2-oxopiperidin-4-yl)acetate** and two of its structural analogues: Ethyl 2-(2-oxocyclohexyl)acetate and Ethyl 2-(pyrrolidin-2-on-5-yl)acetate. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds, which are of interest in medicinal chemistry and drug development. The presented data includes ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Ethyl 2-(2-oxopiperidin-4-yl)acetate and its analogues are heterocyclic compounds that serve as important building blocks in the synthesis of various pharmaceutical agents. Their structural nuances, arising from the different ring systems (piperidone, cyclohexanone, and pyrrolidone), significantly influence their spectroscopic properties. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic processes. This guide summarizes key spectroscopic data in a comparative format and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **Ethyl 2-(2-oxopiperidin-4-yl)acetate** and its analogues.



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spec (m/z)
Ethyl 2-(2- oxopiperidin-4- yl)acetate	1.25 (t, 3H, J=7.1 Hz, -OCH ₂ CH ₃), 1.50-1.65 (m, 1H), 1.85-2.00 (m, 1H), 2.10-2.25 (m, 1H), 2.30-2.45 (m, 2H), 2.50-2.60 (m, 1H), 3.20-3.30 (m, 2H), 4.15 (q, 2H, J=7.1 Hz, -OCH ₂ CH ₃), 5.90 (br s, 1H, -NH)	14.2 (- OCH ₂ CH ₃), 29.8, 30.5, 35.1, 40.8, 41.5, 60.8 (- OCH ₂ CH ₃), 171.8 (C=O, ester), 175.5 (C=O, lactam)	3220 (N-H stretch), 2935 (C-H stretch), 1730 (C=O ester stretch), 1650 (C=O amide stretch)	185.10 (M+)
Ethyl 2-(2- oxocyclohexyl)ac etate	1.26 (t, 3H, J=7.1 Hz, -OCH ₂ CH ₃), 1.55-1.75 (m, 4H), 2.00-2.15 (m, 2H), 2.25- 2.40 (m, 2H), 2.75-2.85 (m, 1H), 4.18 (q, 2H, J=7.1 Hz, - OCH ₂ CH ₃)	14.1 (- OCH ₂ CH ₃), 24.8, 27.9, 34.2, 41.8, 48.5, 60.7 (- OCH ₂ CH ₃), 172.5 (C=O, ester), 210.2 (C=O, ketone)	2940 (C-H stretch), 1735 (C=O ester stretch), 1710 (C=O ketone stretch)	184.11 (M+)
Ethyl 2- (pyrrolidin-2-on- 5-yl)acetate	1.27 (t, 3H, J=7.1 Hz, -OCH ₂ CH ₃), 1.80-2.00 (m, 1H), 2.15-2.35 (m, 2H), 2.50- 2.70 (m, 2H), 4.10-4.20 (m, 1H), 4.16 (q, 2H, J=7.1 Hz, -	14.1 (- OCH ₂ CH ₃), 25.5, 29.7, 38.9, 55.2, 60.9 (- OCH ₂ CH ₃), 172.1 (C=O, ester), 176.8 (C=O, lactam)	3200 (N-H stretch), 2950 (C-H stretch), 1732 (C=O ester stretch), 1680 (C=O amide stretch)	171.09 (M+)



OCH₂CH₃), 6.50 (br s, 1H, -NH)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the following parameters were typically used: spectral width of 16 ppm, relaxation delay of 1.0 s, and 16 scans. For ¹³C NMR, a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 512 scans were used. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] A small amount of the neat sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

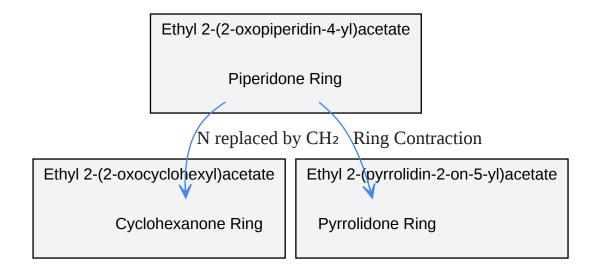
3. Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. Samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion (M+) is reported.

Visualizations Structural Comparison of Analogues

The following diagram illustrates the structural differences between **Ethyl 2-(2-oxopiperidin-4-yl)acetate** and its analogues.





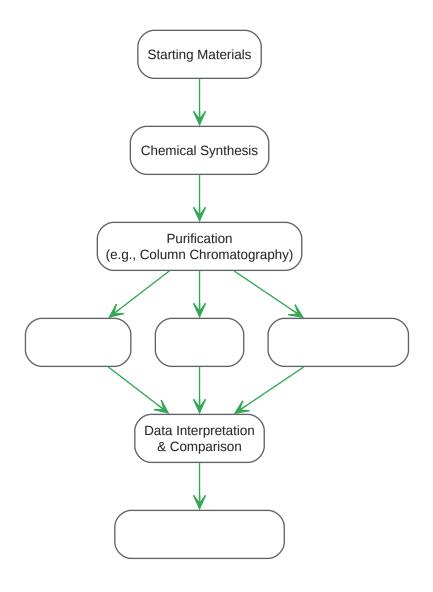
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Caption: Structural relationship between the core ring systems.

General Synthetic and Analytical Workflow

This diagram outlines a typical workflow for the synthesis and spectroscopic characterization of the target compounds.





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References

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